molecular formula C14H18N2 B11886353 1-Methyl-2-(piperidin-3-yl)-1H-indole

1-Methyl-2-(piperidin-3-yl)-1H-indole

Cat. No.: B11886353
M. Wt: 214.31 g/mol
InChI Key: BEEAOZYFWHIDPF-UHFFFAOYSA-N
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Description

1-Methyl-2-(piperidin-3-yl)-1H-indole is a heterocyclic compound that features an indole core substituted with a methyl group at the nitrogen atom and a piperidin-3-yl group at the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(piperidin-3-yl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with indole, which is a common starting material for many heterocyclic compounds.

    N-Methylation: The nitrogen atom of the indole is methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Piperidinyl Substitution: The second carbon atom of the indole ring is then substituted with a piperidin-3-yl group. This can be achieved through a palladium-catalyzed cross-coupling reaction using a piperidin-3-yl boronic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(piperidin-3-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the piperidinyl group.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-Methyl-2-(piperidin-3-yl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(piperidin-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, pain, and cellular signaling.

Comparison with Similar Compounds

1-Methyl-2-(piperidin-3-yl)-1H-indole can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

1-methyl-2-piperidin-3-ylindole

InChI

InChI=1S/C14H18N2/c1-16-13-7-3-2-5-11(13)9-14(16)12-6-4-8-15-10-12/h2-3,5,7,9,12,15H,4,6,8,10H2,1H3

InChI Key

BEEAOZYFWHIDPF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3CCCNC3

Origin of Product

United States

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